HES1 protein, human

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

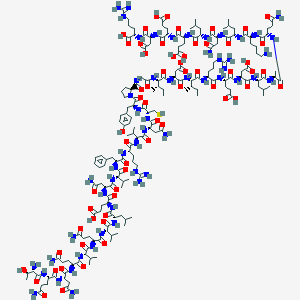

HES1 protein, human, also known as this compound, is a useful research compound. Its molecular formula is C183H296N54O61S and its molecular weight is 4261 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Proteins - Transcription Factors - Basic Helix-Loop-Helix Transcription Factors - Transcription Factor HES-1 - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

HES1 in Cancer Biology

HES1 has been identified as a significant player in the progression of various cancers, including colorectal cancer (CRC), pancreatic cancer, and breast cancer. Its expression levels correlate with tumor aggressiveness and patient prognosis.

Colorectal Cancer (CRC)

- Expression and Prognosis : HES1 is overexpressed in CRC tissues compared to adjacent normal tissues. High levels of HES1 are associated with poor survival outcomes in CRC patients. Studies indicate that HES1 promotes aerobic glycolysis, enhancing tumor cell proliferation and metastasis by stabilizing GLUT1 mRNA through IGF2BP2 binding .

- Mechanistic Insights : Silencing HES1 reduces CRC cell growth and metastasis both in vitro and in vivo, suggesting that targeting HES1 could be a viable therapeutic strategy for CRC .

Breast Cancer

In triple-negative breast cancer, HES1 modulates the self-renewal of breast cancer stem cells and promotes chemoresistance by inducing epithelial-mesenchymal transition (EMT) . This highlights the potential of HES1 as a target for improving treatment efficacy.

Pancreatic Cancer

HES1 has been implicated in promoting cell proliferation and migration in pancreatic cancer cells through pathways involving Bmi-1, which is a direct target of HES1 . The activation of these pathways underscores the oncogenic role of HES1 in this malignancy.

Regenerative Medicine

HES1 also plays a critical role in developmental biology and regenerative medicine. It regulates neural stem cell differentiation during embryonic development.

- Neural Development : HES1 expression is essential for maintaining the balance between neural stem cell proliferation and differentiation. Inhibition of HES1 leads to premature differentiation of neural progenitors, resulting in conditions such as microcephaly . This suggests that modulating HES1 activity could be beneficial for therapeutic approaches to neurodegenerative diseases or spinal cord injuries.

Therapeutic Targeting of HES1

Given its pivotal role in various diseases, HES1 presents multiple opportunities for therapeutic intervention:

- Cancer Therapy : Targeting HES1 could inhibit tumor growth and metastasis in cancers where it is overexpressed. For example, using small interfering RNAs (siRNAs) to knock down HES1 expression has shown promise in reducing the invasive potential of colon cancer cells .

- Psoriasis Treatment : Recent studies suggest that enhancing HES1 expression could ameliorate psoriasis-like skin inflammation by restoring normal keratinocyte function .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Li et al., 2023 | High HES1 expression correlates with poor survival in CRC patients | Potential biomarker for prognosis |

| Weng et al., 2022 | Silencing HES1 inhibits CRC cell proliferation and metastasis | Therapeutic target for CRC treatment |

| Zhang et al., 2023 | HES1 modulates neural stem cell fate during development | Insights for regenerative therapies |

Analyse Des Réactions Chimiques

DNA Binding and Transcriptional Repression

Mechanism :

HES1 binds to N-box promoter regions (CACNAG) via its basic helix-loop-helix (bHLH) domain, repressing transcription of target genes. This occurs through recruitment of co-repressors like Groucho/Transducin-like Enhancer of Split (TLE) and histone deacetylases (HDACs) , which induce chromatin condensation .

Key Reactions :

-

HES1 + N-box DNA → Transcriptional repression

-

HES1 + TLE/HDAC complex → Chromatin remodeling

Experimental Data :

| Target Gene | Repression Efficiency | Model System | Reference |

|---|---|---|---|

| Dll1 | ~70% reduction | Neural stem cells | |

| Neurogenin2 | ~60% reduction | Embryonic stem cells | |

| GLUT1 | Indirect via IGF2BP2 | Colorectal cancer |

Protein-Protein Interactions

HES1 forms heterodimers with other bHLH proteins, modulating their activity:

Repressive Heterodimers

-

HES1 + Hey1/Hey2 : Blocks transcriptional activation by sequestering activators .

-

HES1 + E47 (Tcfe2a) : Prevents E47 from binding DNA, inhibiting proneural gene expression .

Notch Signaling Pathway

HES1 is a downstream effector of Notch. The intracellular domain of Notch (NICD) binds RBPJ , displacing co-repressors and activating HES1 transcription .

Interaction Table :

Oxidative Stress Response

Under oxidative stress (e.g., H₂O₂ exposure), HES1 promotes extracellular matrix (ECM) protein synthesis in trabecular meshwork cells, contributing to glaucoma pathogenesis .

Key Reactions :

-

H₂O₂ → ↑ HES1 expression → ↑ Fibronectin/Collagen I

-

HES1 knockdown → ↓ ECM deposition

Quantitative Findings (HTMC cells treated with 300 μM H₂O₂) :

| Parameter | HES1 Wild-Type | HES1 Knockdown |

|---|---|---|

| Fibronectin expression | 3.03-fold ↑ | 1.22-fold ↑ |

| Cell proliferation | 48.48% of control | 78% recovery |

| Migration capacity | 45.04% of control | 65% recovery |

Regulation of Aerobic Glycolysis in Cancer

In colorectal cancer (CRC), HES1 enhances GLUT1 mRNA stability via m⁶A modification, driving glycolysis and metastasis .

Mechanistic Pathway :

-

HES1 → ↑ IGF2BP2 transcription (via promoter binding).

-

IGF2BP2 binds m⁶A sites on GLUT1 mRNA → ↑ Stability .

Data from CRC Models :

| Condition | GLUT1 mRNA Half-Life | Lactate Production |

|---|---|---|

| HES1 knockdown | 4.2 hours → 1.8 hours | 40% reduction |

| IGF2BP2 overexpression | Rescues HES1 knockdown effects | 85% recovery |

Post-Translational Modifications

HES1 undergoes phosphorylation and acetylation, affecting its stability and activity:

Therapeutic Implications

Propriétés

Numéro CAS |

149348-15-2 |

|---|---|

Formule moléculaire |

C183H296N54O61S |

Poids moléculaire |

4261 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C183H296N54O61S/c1-23-89(19)144(177(294)228-119(78-138(261)262)169(286)236-145(90(20)24-2)178(295)214-97(37-30-62-200-181(194)195)147(264)208-104(50-58-133(251)252)153(270)224-118(77-137(259)260)167(284)218-108(66-81(3)4)158(275)204-91(21)146(263)205-99(45-53-123(185)240)149(266)206-96(36-28-29-61-184)148(265)217-110(68-83(7)8)161(278)222-114(73-128(190)245)164(281)219-109(67-82(5)6)159(276)211-103(49-57-132(249)250)150(267)209-105(51-59-134(253)254)154(271)223-117(76-136(257)258)166(283)216-107(180(297)298)39-32-64-202-183(198)199)231-131(248)79-203-171(288)122-40-33-65-237(122)179(296)120(71-94-41-43-95(239)44-42-94)229-170(287)121(80-299)230-165(282)115(74-129(191)246)227-176(293)142(87(15)16)232-155(272)98(38-31-63-201-182(196)197)207-162(279)112(70-93-34-26-25-27-35-93)226-175(292)143(88(17)18)235-168(285)116(75-130(192)247)221-152(269)106(52-60-135(255)256)212-160(277)111(69-84(9)10)225-174(291)141(86(13)14)234-157(274)102(48-56-126(188)243)215-173(290)140(85(11)12)233-156(273)101(47-55-125(187)242)210-163(280)113(72-127(189)244)220-151(268)100(46-54-124(186)241)213-172(289)139(193)92(22)238/h25-27,34-35,41-44,81-92,96-122,139-145,238-239,299H,23-24,28-33,36-40,45-80,184,193H2,1-22H3,(H2,185,240)(H2,186,241)(H2,187,242)(H2,188,243)(H2,189,244)(H2,190,245)(H2,191,246)(H2,192,247)(H,203,288)(H,204,275)(H,205,263)(H,206,266)(H,207,279)(H,208,264)(H,209,267)(H,210,280)(H,211,276)(H,212,277)(H,213,289)(H,214,295)(H,215,290)(H,216,283)(H,217,265)(H,218,284)(H,219,281)(H,220,268)(H,221,269)(H,222,278)(H,223,271)(H,224,270)(H,225,291)(H,226,292)(H,227,293)(H,228,294)(H,229,287)(H,230,282)(H,231,248)(H,232,272)(H,233,273)(H,234,274)(H,235,285)(H,236,286)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,259,260)(H,261,262)(H,297,298)(H4,194,195,200)(H4,196,197,201)(H4,198,199,202)/t89-,90-,91-,92+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,139-,140-,141-,142-,143-,144-,145-/m0/s1 |

Clé InChI |

KZWYCAJKXTXSJZ-WSGYURFNSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)N |

Key on ui other cas no. |

149348-15-2 |

Séquence |

TQNQVQVLENVFRVNCYPGIDIREDLAQKLNLEEDR |

Synonymes |

hairy and enhancer of split 1 HLH protein, human hairy and enhancer of split 1, (Drosophila), human hairy protein, human hairy-related bHLH protein, human HES-1 protein, human HES1 protein, human HRY protein, human transcription factor HES-1, human |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.